5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1375471-51-4
VCID: VC2973977
InChI: InChI=1S/C13H11NO4/c1-7-10(8-2-4-9(15)5-3-8)6-11(13(17)18)12(16)14-7/h2-6,15H,1H3,(H,14,16)(H,17,18)
SMILES: CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)O
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol

5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS No.: 1375471-51-4

Cat. No.: VC2973977

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid - 1375471-51-4

Specification

CAS No. 1375471-51-4
Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
IUPAC Name 5-(4-hydroxyphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H11NO4/c1-7-10(8-2-4-9(15)5-3-8)6-11(13(17)18)12(16)14-7/h2-6,15H,1H3,(H,14,16)(H,17,18)
Standard InChI Key WLCNIFNPFQXFKN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)O
Canonical SMILES CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)O

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Information

5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is identified by several critical chemical identifiers that help distinguish it from related compounds. The compound is cataloged with CAS number 1375471-51-4, which serves as its unique identifier in chemical databases and regulatory systems worldwide . Its molecular structure is represented by the molecular formula C₁₃H₁₁NO₄, indicating the presence of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms within its structure .

Physical and Chemical Properties

Structural Features

5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid possesses a heterocyclic structure centered around a 2-oxo-1,2-dihydropyridine core. This core structure consists of a six-membered nitrogen-containing ring with an oxo group (C=O) at the 2-position, creating a lactam functional group that contributes to the compound's hydrogen bonding capabilities . The nitrogen atom in the ring participates in the resonance structure of the molecule, affecting its electronic distribution and chemical reactivity.

The 5-position of the pyridine ring is substituted with a 4-hydroxyphenyl group. This phenyl substituent contains a hydroxyl group at its para position, which significantly influences the compound's physical properties, particularly its solubility in polar solvents and its potential for hydrogen bonding interactions with biological targets . The hydroxyl group also contributes to the compound's antioxidant properties, a characteristic feature of many hydroxyphenyl-containing compounds.

At the 6-position, a methyl group is attached, which provides steric influence and affects the electron density distribution across the heterocyclic system. Position 3 of the pyridine ring bears a carboxylic acid group, which introduces acidic properties to the molecule and provides additional opportunities for hydrogen bonding and salt formation .

Predicted Physical Properties

While experimental determination of physical properties for 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid remains limited in the literature, computational predictions provide valuable insights into its physicochemical behavior. The compound's predicted collision cross-section (CCS) values, which represent a measure of the effective area for collision with other molecules, have been calculated for various ionic forms:

Adductm/zPredicted CCS (Ų)
[M+H]+246.07608153.1
[M+Na]+268.05802166.7
[M+NH4]+263.10262159.0
[M+K]+284.03196161.9
[M-H]-244.06152154.4
[M+Na-2H]-266.04347159.4
[M]+245.06825155.2
[M]-245.06935155.2

These collision cross-section values are particularly important in mass spectrometry-based analyses and can aid in the identification and characterization of the compound in complex mixtures .

Analytical Characterization Methods

Spectroscopic Identification

The structural elucidation and authentication of 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically employ a battery of spectroscopic techniques, although specific spectral data for this compound is limited in the search results. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for confirming the substitution pattern on the pyridine ring. The presence of the methyl group at position 6 would manifest as a characteristic singlet in the ¹H NMR spectrum, while the aromatic protons of the hydroxyphenyl group would appear as a typical AA'BB' pattern characteristic of para-substituted benzene rings .

Mass spectrometry serves as another critical analytical tool for identifying this compound. The molecular ion peak would be expected at m/z 245, corresponding to the molecular weight, with fragment ions providing further structural confirmation. The collision cross-section values provided in the data table above offer additional parameters for mass spectrometric identification, particularly in ion mobility spectrometry applications .

Chromatographic Analysis

For purity assessment and quantitative analysis, high-performance liquid chromatography (HPLC) would be the method of choice for 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The presence of both aromatic rings and carboxylic acid functionality makes this compound amenable to reverse-phase HPLC separation using C18 columns, with detection via UV absorption, typically at wavelengths around 254-280 nm where both the pyridine and phenol moieties exhibit strong absorption.

The compound's retention behavior would be influenced by the mobile phase pH due to the ionizable carboxylic acid and phenolic hydroxyl groups. At lower pH values where both groups are predominantly protonated, the compound would exhibit greater retention on reverse-phase columns compared to higher pH conditions where ionization occurs.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is likely influenced by several structural features. The 2-oxo-1,2-dihydropyridine core provides a relatively planar scaffold that could facilitate binding to biological targets, while the carboxylic acid group at position 3 introduces potential for ionic interactions with positively charged amino acid residues in protein binding sites.

Chemical Reactivity and Stability

Functional Group Reactivity

The chemical behavior of 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is governed by the reactivity of its constituent functional groups. The carboxylic acid moiety at position 3 represents a primary site for chemical transformations, capable of undergoing typical carboxylic acid reactions including esterification, amide formation, and reduction to alcohols. These reactions provide avenues for structural modification that could be exploited in medicinal chemistry optimization programs .

The phenolic hydroxyl group presents another reactive site, susceptible to electrophilic aromatic substitution reactions and capable of forming ethers or esters. Additionally, it can participate in oxidation reactions, potentially leading to quinone-type structures under appropriate conditions. The lactam functionality (the 2-oxo-1,2-dihydropyridine core) exhibits lower reactivity than simple amides but can still undergo N-alkylation or O-alkylation reactions under suitable conditions.

Related Compounds and Structural Analogs

Pyridine Carboxylic Acid Derivatives

5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid belongs to a broader family of substituted pyridine carboxylic acids. Several structurally related compounds appear in the search results, providing context for understanding structural variations within this chemical class. One such analog is 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 88302-06-1), which differs from our target compound by having an acetyl group at position 5 instead of a hydroxyphenyl substituent .

Another related compound is 4-(Ethoxymethyl)-5-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 39193-98-1), which shares the core dihydropyridone structure but features different substitution patterns, including a hydroxyl group at position 5 and an ethoxymethyl group at position 4 . These structural variations can provide valuable insights into structure-activity relationships and guide the development of compounds with optimized properties.

Comparative Analysis of Physicochemical Properties

Comparing the physicochemical properties of structurally related compounds can highlight the impact of specific substituents on molecular behavior. For instance, the substitution of a hydroxyphenyl group (in our target compound) with an acetyl group (in 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) significantly alters the molecular weight (reducing it from 245.23 g/mol to 195.17 g/mol) and likely affects properties such as solubility, lipophilicity, and biological activity .

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